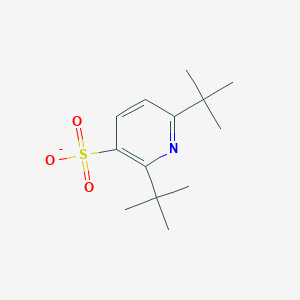
2,6-Ditert-butylpyridine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butylpyridine-3-sulfonate is a useful research compound. Its molecular formula is C13H20NO3S- and its molecular weight is 270.37g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Polymer Chemistry
One significant application of 2,6-di-tert-butylpyridine-3-sulfonate is as a Lewis base in polymerization processes. It has been utilized in the synthesis of cyclosiloxane polymers through ring-opening polymerization. In a study involving the use of trimethylsilyl triflate as an initiator, 2,6-di-tert-butylpyridine was shown to facilitate the polymerization process effectively, resulting in a high yield of polymer products with desirable molecular weights .
In medicinal chemistry, 2,6-di-tert-butylpyridine-3-sulfonate has been explored for its potential therapeutic effects. It has been used in the synthesis of bile acid analogues that inhibit Clostridium difficile spore germination. These compounds were evaluated for their efficacy against highly virulent strains of C. difficile, demonstrating significant inhibitory activity .
Case Study: Bile Acid Analogues
A series of bile acid derivatives were synthesized using 2,6-di-tert-butylpyridine as a methylation agent. These compounds showed complete inhibition of spore germination at concentrations between 10–25 μM, highlighting the potential of this compound in developing new treatments for bacterial infections .
Applications as Enzyme Inhibitors
Another notable application is its role as an enzyme inhibitor. Research has indicated that derivatives of this compound can act as inhibitors for various enzymes such as α-glucosidase and acetylcholinesterase. This inhibition is crucial for developing therapeutic agents for conditions like diabetes and Alzheimer's disease.
Table 2: Enzyme Inhibition Studies
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| 2,6-Di-tert-butylpyridine-3-sulfonate | α-Glucosidase | 58 ± 35 |
| Acetylcholinesterase | TBD |
Propiedades
Fórmula molecular |
C13H20NO3S- |
|---|---|
Peso molecular |
270.37g/mol |
Nombre IUPAC |
2,6-ditert-butylpyridine-3-sulfonate |
InChI |
InChI=1S/C13H21NO3S/c1-12(2,3)10-8-7-9(18(15,16)17)11(14-10)13(4,5)6/h7-8H,1-6H3,(H,15,16,17)/p-1 |
Clave InChI |
ALIOSIQUHNKJSY-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NC(=C(C=C1)S(=O)(=O)[O-])C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=NC(=C(C=C1)S(=O)(=O)[O-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















